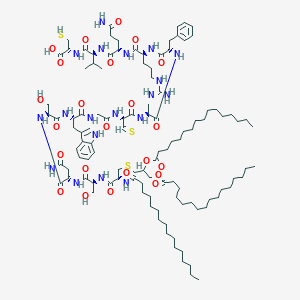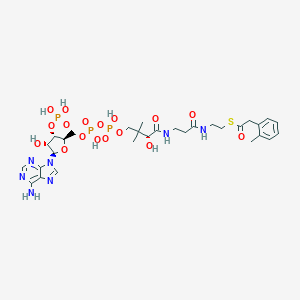
2,4-Dihydroxy-6-phenylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydroxy-6-phenylbenzonitrile (DPBN) is a chemical compound that is widely used in scientific research for its various applications. DPBN is a crystalline, white powder that is soluble in organic solvents and has a molecular weight of 241.24 g/mol.
Wirkmechanismus
2,4-Dihydroxy-6-phenylbenzonitrile acts as a spin trap by reacting with free radicals to form a stable adduct. The resulting adduct can be detected using various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy. 2,4-Dihydroxy-6-phenylbenzonitrile also acts as a fluorescent probe by reacting with ROS to form a fluorescent product that can be detected using fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
2,4-Dihydroxy-6-phenylbenzonitrile has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile has been shown to have neuroprotective properties and can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,4-Dihydroxy-6-phenylbenzonitrile is its high sensitivity and selectivity for the detection of free radicals and ROS. It is also relatively easy to synthesize and purify. However, 2,4-Dihydroxy-6-phenylbenzonitrile has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2,4-Dihydroxy-6-phenylbenzonitrile in scientific research. One potential application is in the development of new antioxidant and anti-inflammatory drugs. 2,4-Dihydroxy-6-phenylbenzonitrile can also be used as a tool for the study of oxidative stress and free radical biology in various disease models. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile can be used in the development of new materials and catalysts for various applications.
Synthesemethoden
2,4-Dihydroxy-6-phenylbenzonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dihydroxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization using a suitable solvent such as methanol or ethanol. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxy-6-phenylbenzonitrile has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 2,4-Dihydroxy-6-phenylbenzonitrile is also used as a spin trap for the detection of free radicals in various biological and chemical systems. Additionally, 2,4-Dihydroxy-6-phenylbenzonitrile is used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
115706-50-8 |
|---|---|
Produktname |
2,4-Dihydroxy-6-phenylbenzonitrile |
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2,4-dihydroxy-6-phenylbenzonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-12-11(6-10(15)7-13(12)16)9-4-2-1-3-5-9/h1-7,15-16H |
InChI-Schlüssel |
XCRZHXRLRCVYKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)O)O)C#N |
Synonyme |
[1,1-Biphenyl]-2-carbonitrile,3,5-dihydroxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)







![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)

![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)


